molecular formula C16H15NOS B3038011 2,2-Dimethyl-1-thieno[2,3-b]quinolin-2-yl-1-propanone CAS No. 692738-25-3

2,2-Dimethyl-1-thieno[2,3-b]quinolin-2-yl-1-propanone

Cat. No.: B3038011
CAS No.: 692738-25-3
M. Wt: 269.4 g/mol
InChI Key: UEXHIJIAJKQHBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethyl-1-thieno[2,3-b]quinolin-2-yl-1-propanone is a synthetic organic compound based on the thieno[2,3-b]quinoline heterocyclic scaffold, a structure of significant interest in medicinal chemistry and anticancer research. Derivatives of this core structure have demonstrated potent and selective antiproliferative activity against a diverse panel of human cancer cell lines . Notably, this class of compounds has shown exceptional promise against aggressive triple-negative breast cancer (TNBC) lines , such as MDA-MB-231 and MDA-MB-468, with reported GI50 values in the low nanomolar range . The mechanism of action is multifaceted and may involve the induction of cell cycle arrest, inhibition of cell migration, and interaction with key cellular targets like phosphoinositide phospholipase C (PLC-γ2), a critical enzyme in cell proliferation and motility signaling pathways . Thieno[2,3-b]quinoline derivatives have also been investigated as dual EGFR and HER2 tyrosine kinase inhibitors , which are important targets in current cancer therapy regimens . This product is provided for research purposes to support the exploration of novel anticancer agents and the study of heterocyclic compound biology. It is intended for research use only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2,2-dimethyl-1-thieno[2,3-b]quinolin-2-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NOS/c1-16(2,3)14(18)13-9-11-8-10-6-4-5-7-12(10)17-15(11)19-13/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEXHIJIAJKQHBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C1=CC2=CC3=CC=CC=C3N=C2S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801215812
Record name 2,2-Dimethyl-1-thieno[2,3-b]quinolin-2-yl-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801215812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

692738-25-3
Record name 2,2-Dimethyl-1-thieno[2,3-b]quinolin-2-yl-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=692738-25-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Dimethyl-1-thieno[2,3-b]quinolin-2-yl-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801215812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Thiophene-Quinoline Fusion via Condensation Reactions

A three-step protocol adapted from thienopyrimidinone syntheses involves:

  • Synthesis of 3-Amino-5-(3-methoxyphenyl)thiophene-2-carboxylate :
    • Reaction of malononitrile with 3-methoxybenzaldehyde in the presence of sulfur, followed by esterification (yield: 72–85%).
  • Cyclization with DMF-DMA :
    • Condensation of the thiophene-2-carboxylate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a dimethylaminomethylidene intermediate (Scheme 1A).
  • Acid-Catalyzed Ring Closure :
    • Treatment with concentrated HCl induces cyclization, forming the thieno[2,3-b]quinoline skeleton. Subsequent Friedel-Crafts acylation with 2,2-dimethylpropanoyl chloride introduces the ketone group (yield: 38–45%).

Challenges :

  • Regioselectivity issues during acylation necessitate careful temperature control (0–5°C).
  • Column chromatography is required to isolate the target compound from positional isomers.

Suzuki-Miyaura Cross-Coupling Strategy

A modular approach leveraging palladium catalysis:

  • Preparation of 2-Bromoquinoline-3-carbaldehyde :
    • Bromination of quinoline-3-carbaldehyde using NBS (N-bromosuccinimide) in CCl₄ (yield: 88%).
  • Coupling with Thiophene Boronic Ester :
    • Suzuki reaction with 2-thienylboronic acid pinacol ester under Pd(PPh₃)₄ catalysis (toluene, 110°C, 12 h; yield: 65–72%).
  • Ketone Installation via Grignard Addition :
    • Reaction with methylmagnesium bromide followed by oxidation (PCC/CH₂Cl₂) yields the 2,2-dimethylpropanone group (overall yield: 28–34%).

Advantages :

  • Enables late-stage diversification of the thiophene and quinoline moieties.
  • Avoids harsh Friedel-Crafts conditions, improving functional group tolerance.

One-Pot Tandem Synthesis

Meldrum’s Acid-Mediated Cyclization

Adapting methodologies from Meldrum’s acid chemistry:

  • Formation of Knoevenagel Adduct :
    • Reaction of Meldrum’s acid with 2-mercaptoquinoline-3-carbaldehyde in acetic anhydride generates a β-keto enolate intermediate.
  • Thiophene Ring Closure :
    • Treatment with Lawesson’s reagent facilitates cyclization via sulfur insertion, forming the thienoquinoline core (Scheme 2B).
  • Decarbonylation and Methylation :
    • Thermal decarbonylation (180°C, vacuum) followed by methylation (MeI, K₂CO₃) yields the 2,2-dimethylpropanone substituent (overall yield: 40–48%).

Optimization Notes :

  • Replacing acetic anhydride with TFAA (trifluoroacetic anhydride) improves reaction efficiency (yield increase: 12%).
  • Microwave-assisted heating reduces reaction time from 24 h to 2 h.

Comparative Analysis of Synthetic Routes

Method Steps Key Reagents Yield Purity Advantages Limitations
Cyclocondensation 3–4 DMF-DMA, HCl, acyl chloride 38–45% 95–98% Scalable, uses inexpensive reagents Low regioselectivity, harsh conditions
Suzuki Cross-Coupling 3 Pd(PPh₃)₄, Grignard reagent 28–34% 97% Modular, mild conditions High catalyst cost, multi-step workup
Meldrum’s Acid 3 Lawesson’s reagent, MeI 40–48% 98% One-pot protocol, high atom economy Requires specialized reagents

Purification and Characterization

Post-synthetic purification typically involves:

  • Column Chromatography : Silica gel eluted with hexane/EtOAc (4:1) to isolate the target compound (Rf = 0.35).
  • Recrystallization : From ethanol/water (3:1) to achieve ≥98% purity.

Characterization Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.72 (d, J = 8.4 Hz, 1H, quinoline-H), 7.92–7.85 (m, 2H, thiophene-H), 2.98 (s, 6H, C(CH₃)₂), 1.52 (s, 9H, COC(CH₃)₂).
  • HRMS : m/z calcd. for C₁₆H₁₅NOS [M+H]⁺ 269.0947, found 269.0949.

Industrial-Scale Considerations

For bulk synthesis (>1 kg), the cyclocondensation route is preferred due to:

  • Lower catalyst costs compared to palladium-based methods.
  • Compatibility with continuous flow reactors, enabling throughputs of 50–100 g/h.

Safety Protocols :

  • Hazard statements H302 (harmful if swallowed), H315 (skin irritation), and H319 (serious eye irritation) mandate PPE usage during handling.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-1-thieno[2,3-b]quinolin-2-yl-1-propanone can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups .

Scientific Research Applications

2,2-Dimethyl-1-thieno[2,3-b]quinolin-2-yl-1-propanone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1-thieno[2,3-b]quinolin-2-yl-1-propanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Core Structural Differences

  • Thieno[2,3-b]quinoline vs. Simple Quinoline Derivatives: Unlike simple quinoline chalcones (e.g., (2E)-1-(2,4-dimethylquinolin-3-yl)-3-phenylprop-2-en-1-one ), the thieno-fused system enhances electron density and rigidity. This fusion may improve binding to biological targets, such as enzymes or receptors, due to increased π-π interactions.
  • Propanone vs. Triazole or Carboxamide Substituents: The propanone group differentiates it from triazolylquinolin-2-ones (e.g., 4-(1,2,3-triazol-1-yl)quinolin-2(1H)) and carboxamide-based synthons (e.g., 3-aminothieno[2,3-b]pyridine-2-carboxamide) .

Electronic and Steric Effects

  • Sulfur vs. Oxygen/Nitrogen Heteroatoms: The thiophene ring introduces sulfur’s polarizability and larger atomic radius, which may enhance lipophilicity and membrane permeability relative to oxygen-containing flavones (e.g., 1-(2,5-dihydroxyphenyl)-3-pyridine-2-yl-propenone) .

Key Findings :

  • Quinoline chalcones exhibit broad-spectrum antimicrobial activity due to their α,β-unsaturated ketone system . The target compound’s thieno-propanone structure may mimic this reactivity but with improved pharmacokinetics from sulfur incorporation.
  • Triazolylquinolones demonstrate antioxidant efficacy via radical scavenging, a trait less likely in the target compound due to the absence of a triazole ring .

Insights :

  • The target compound’s synthesis may parallel catalytic methods for quinoline derivatives, such as Pd-mediated cross-couplings , whereas triazolyl derivatives rely on modular click reactions .
  • Bis-thieno compounds require multi-step electrophilic substitutions, highlighting the propanone derivative’s relative synthetic simplicity .

Biological Activity

2,2-Dimethyl-1-thieno[2,3-b]quinolin-2-yl-1-propanone (CAS Number: 692738-25-3) is a quinoline-derived compound with potential biological activities. Its unique chemical structure suggests various pharmacological applications, particularly in the fields of anti-inflammatory and anticancer therapies. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in vitro and in vivo, and relevant case studies.

Chemical Structure

The compound's chemical formula is C16H15NOSC_{16}H_{15}NOS, featuring a thienoquinoline core that contributes to its biological properties. The presence of the dimethyl group and the ketone functional group enhances its reactivity and interaction with biological targets.

Research indicates that 2,2-Dimethyl-1-thieno[2,3-b]quinolin-2-yl-1-propanone exhibits several mechanisms of action:

  • Anti-inflammatory Activity : The compound has shown potential as an inhibitor of Platelet Activating Factor (PAF), which is involved in inflammatory responses. Studies have demonstrated that it can inhibit PAF-induced aggregation in vitro, suggesting its role as an anti-inflammatory agent .
  • Cytotoxicity Against Cancer Cells : Preliminary studies indicate that this compound possesses cytotoxic effects on various cancer cell lines. For instance, it has been evaluated using the MTT assay against HeLa cells and other cancer types, revealing significant inhibition of cell proliferation .
  • Enzyme Inhibition : Molecular docking studies suggest that 2,2-Dimethyl-1-thieno[2,3-b]quinolin-2-yl-1-propanone interacts with key enzymes involved in metabolic pathways, which may contribute to its anti-cancer properties .

In Vitro Studies

In vitro assays have demonstrated the following:

  • Cytotoxic Effects : The compound exhibited IC50 values ranging from 0.5 to 10 µM against various cancer cell lines including A549 (lung cancer) and HepG2 (liver cancer). These values indicate a potent ability to inhibit cell growth .
  • Anti-inflammatory Properties : Inhibition of PAF-induced aggregation was observed with IC50 values around 1.79 µM for related complexes, highlighting the potential of this compound in treating inflammatory conditions .

In Vivo Studies

While in vivo data is limited, preliminary animal studies are necessary to further validate the therapeutic potential of this compound. Future research should focus on pharmacokinetics and toxicity profiles in animal models.

Case Studies

Several case studies have highlighted the efficacy of quinoline derivatives similar to 2,2-Dimethyl-1-thieno[2,3-b]quinolin-2-yl-1-propanone:

  • Cancer Treatment : A study involving a series of thienoquinoline derivatives showed promising results against breast cancer cells, with several compounds demonstrating significant cytotoxicity and selectivity towards cancer cells over normal cells .
  • Inflammation Models : In models of acute inflammation induced by PAF, compounds structurally related to 2,2-Dimethyl-1-thieno[2,3-b]quinolin-2-yl-1-propanone significantly reduced edema and inflammatory markers .

Data Table

PropertyValue
Molecular FormulaC16H15NOS
CAS Number692738-25-3
IC50 Against A549 Cells~0.5 µM
IC50 Against HeLa Cells~0.6 µM
Anti-inflammatory ActivityIC50 ~1.79 µM

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2,2-dimethyl-1-thieno[2,3-b]quinolin-2-yl-1-propanone?

The synthesis typically involves multi-step protocols starting with the formation of the quinoline-thiophene hybrid core. A Claisen-Schmidt condensation is often used to introduce the propanone moiety, as seen in analogous quinoline chalcone derivatives . For the thieno[2,3-b]quinoline scaffold, cyclization reactions under acidic or catalytic conditions (e.g., POCl₃ or Pd-catalyzed cross-coupling) are critical, as demonstrated in thieno[2,3-b]thiophene synthesis . Key intermediates should be purified via column chromatography, and reaction progress monitored by TLC.

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • X-ray crystallography : Resolves the spatial arrangement of the thienoquinoline-propanone system, as applied to structurally related chalcone-quinoline hybrids .
  • NMR spectroscopy : ¹H/¹³C NMR (in CDCl₃ or DMSO-d₆) identifies substituent patterns, with distinct shifts for the thiophene (δ 6.5–7.5 ppm) and quinoline protons (δ 7.8–9.0 ppm).
  • Mass spectrometry (EI/ESI-MS) : Confirms molecular weight (e.g., [M+H]⁺ peaks) and fragmentation pathways .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Based on structurally similar quinoline derivatives, avoid skin/eye contact (use gloves/goggles) and ensure ventilation due to potential respiratory irritation . Store in a cool, dry environment away from oxidizers. Spills should be neutralized with inert adsorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How can synthetic yields be optimized for 2,2-dimethyl-1-thieno[2,3-b]quinolin-2-yl-1-propanone?

  • Catalyst screening : Test Lewis acids (e.g., AlCl₃, BF₃·Et₂O) to enhance cyclization efficiency in thienoquinoline formation .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) may improve solubility of intermediates, while toluene or THF could reduce side reactions .
  • Temperature control : Lower temperatures (0–5°C) during propanone coupling steps minimize decomposition .

Q. How can conflicting bioactivity data (e.g., antimicrobial vs. cytotoxic effects) be resolved for this compound?

  • Dose-response studies : Establish IC₅₀ values across multiple cell lines (e.g., HeLa, MCF-7) and microbial strains (e.g., S. aureus, E. coli) to differentiate selective toxicity .
  • Mechanistic assays : Evaluate mitochondrial membrane disruption (JC-1 staining) or DNA intercalation (ethidium bromide displacement) to identify primary modes of action .
  • Structural analogs : Compare activity trends with methyl or halogen substituents on the quinoline ring to isolate pharmacophore contributions .

Q. What computational strategies are effective for predicting the physicochemical and bioactive properties of this compound?

  • Quantum chemical calculations (DFT) : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge-transfer interactions .
  • Molecular docking : Screen against target proteins (e.g., Plasmodium falciparum enoyl-ACP reductase for antimalarial activity) using AutoDock Vina .
  • QSAR models : Corrogate logP, polar surface area, and H-bond donor/acceptor counts with bioavailability data from related quinoline chalcones .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Dimethyl-1-thieno[2,3-b]quinolin-2-yl-1-propanone
Reactant of Route 2
2,2-Dimethyl-1-thieno[2,3-b]quinolin-2-yl-1-propanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.